molecular formula C9H9NO4 B181542 N-(2-Carboxyphenyl)glycine CAS No. 612-42-0

N-(2-Carboxyphenyl)glycine

Cat. No.: B181542
CAS No.: 612-42-0
M. Wt: 195.17 g/mol
InChI Key: PJUXPMVQAZLJEX-UHFFFAOYSA-N
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Description

N-(2-Carboxyphenyl)glycine: is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of both a carboxylic acid group and an amino group attached to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Scientific Research Applications

Chemistry: N-(2-Carboxyphenyl)glycine is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the preparation of pharmaceuticals, dyes, and polymers.

Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. It plays a role in the development of enzyme inhibitors and other biologically relevant compounds.

Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including corrosion inhibitors and UV-absorbing agents.

Mechanism of Action

The main mechanism of action of anthranilic acid derivatives includes targeting and modulation of various signaling and immune regulatory pathways including Transforming growth factor-beta (TGF-β), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), phosphatidylinositol 3-kinase (PI3K), MAP-Kinase (MAPK), Protein kinase B (‎Akt/PKB), c-Jun N-terminal kinase, modulation of cancer stem cells, etc .

Safety and Hazards

When handling “N-(Carboxymethyl)anthranilic acid”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Carboxyphenyl)glycine can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve anthranilic acid in a suitable solvent such as water or ethanol.
  • Add chloroacetic acid to the solution.
  • Adjust the pH to a basic range using a base like sodium hydroxide.
  • Heat the mixture to promote the reaction.
  • After completion, the product is isolated through filtration and purification techniques.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-Carboxyphenyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Anthranilic Acid: The parent compound, which lacks the carboxymethyl group.

    N-Phenyl Anthranilic Acid: A derivative with a phenyl group attached to the nitrogen atom.

    N-(4-Bromo-2-carboxyphenyl)glycine: A brominated derivative with additional functional groups.

Uniqueness: N-(2-Carboxyphenyl)glycine is unique due to the presence of both carboxylic acid and amino groups, which confer distinct reactivity and versatility. This makes it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

2-(carboxymethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUXPMVQAZLJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060609
Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779570
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

612-42-0
Record name N-(2-Carboxyphenyl)glycine
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Record name Benzoic acid, 2-((carboxymethyl)amino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Carboxymethyl)anthranilic acid
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Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Record name Benzoic acid, 2-[(carboxymethyl)amino]-
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Record name N-(carboxymethyl)anthranilic acid
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Synthesis routes and methods

Procedure details

To a solution of chloroacetic acid (347 g, 3.67 mol) in water (500 mL), sodium carbonate (200 g, 4.72 mol) was carefully added at room temperature under stirring. The formed solution was heated to 40-45° C. and quickly added to a mixture prepared from a suspension of anthranilic acid (500 g, 3.65 mol) in water (340 mL) and 35% aqueous sodium hydroxide solution (320 mL) and heated to 40-45° C. The reaction mixture was kept at 40° C. for 4 days and the solid reaction mixture was treated with a solution of sodium hydroxide (150 g, 3.75 mol) in water (4 L). The mixture was heated to 60° C. and filtered off while hot. The solid residue was washed on the filter with 20% aqueous sodium hydroxide until the solid residue was dissolved, and the combined filtrates were acidified with 37% aqueous hydrochloric acid to pH 3. The precipitate was filtered off; an additional amount of the product precipitated overnight from the filtrate and was collected. The product was dried at 100° C. to give total 567 g (80%), m.p. 220° C.
Quantity
347 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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